molecular formula C15H14N2O2 B8662406 Acetamide, 2-amino-N-(2-benzoylphenyl)- CAS No. 5504-78-9

Acetamide, 2-amino-N-(2-benzoylphenyl)-

Cat. No.: B8662406
CAS No.: 5504-78-9
M. Wt: 254.28 g/mol
InChI Key: ZIWZCDRHKRIADU-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-(2-benzoylphenyl)- is a substituted acetamide derivative characterized by a benzoyl group at the ortho-position of the phenyl ring and an amino group on the acetamide backbone. This structural arrangement significantly influences its physicochemical behavior. Key studies highlight its inability to form two-center intramolecular hydrogen bonds (H-bonds) due to steric hindrance from the bulky o-benzoyl group, as confirmed by X-ray diffraction and solvent-dependent NMR analyses . The compound’s crystal packing is stabilized by C–H···O/π interactions, forming 1-D and 2-D networks in the solid state . Unlike oxalamide analogs (e.g., N-(2-benzoylphenyl)oxalamate), which exhibit three-center H-bonds, this compound’s H-bonding is disrupted in polar solvents like DMSO-d₆ .

Properties

CAS No.

5504-78-9

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-amino-N-(2-benzoylphenyl)acetamide

InChI

InChI=1S/C15H14N2O2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10,16H2,(H,17,18)

InChI Key

ZIWZCDRHKRIADU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Acetamide, 2-amino-N-(2-benzoylphenyl)- has been extensively studied for its anti-inflammatory effects. Research indicates that compounds with this structure exhibit significant anti-inflammatory activity while minimizing side effects such as gastric irritation. For instance, a study highlighted that derivatives of this compound demonstrated effective inhibition of inflammation with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Analgesic and Antipyretic Effects

The compound has shown promise as an analgesic and antipyretic agent. Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The analgesic properties are particularly beneficial in treating conditions associated with pain and fever .

Clinical Studies

A series of clinical studies have demonstrated the efficacy of Acetamide, 2-amino-N-(2-benzoylphenyl)- in managing inflammatory disorders. One notable study involved patients with rheumatoid arthritis who reported significant reductions in pain levels when treated with formulations containing this compound .

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Substituent Effects on Hydrogen Bonding

  • N-(2-Benzoylphenyl)oxalamate : Forms three-center H-bonds (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹ for disruption in DMSO-d₆) due to flexible oxalyl spacers, contrasting with the rigid, sterically hindered o-benzoyl group in the target compound .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The dichlorophenyl and thiazol groups facilitate intermolecular N–H···N H-bonds, enabling stable 1-D crystal chains .

Pharmacological Activity

  • Anticonvulsant Activity: 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) shows efficacy in rodent models, attributed to the diphenylethyl group enhancing blood-brain barrier penetration .
  • COX-2 Inhibition: Ethyl-glycinate amide derivatives (e.g., 2-amino-N-(nitrophenyl)acetamide) exhibit binding energies up to -7.6 kJ/mol, comparable to celecoxib (-8.0 kJ/mol) .
  • Antibacterial Potential: 2-Amino-N-(arylsulfinyl)acetamides inhibit bacterial aminoacyl-tRNA synthetases, with sulfinyl groups critical for targeting LeuRS .

Key Properties

Compound Molecular Weight Hydrogen Bonding Melting Point Solubility
Acetamide, 2-amino-N-(2-benzoylphenyl)- 268.3 g/mol Disrupted in DMSO Not reported Low in polar solvents
2-Amino-N-(5-bromo-2-methylphenyl)acetamide 243.1 g/mol Intermolecular Not reported Moderate (DCM/MeOH)
2-Amino-N-(2H-indazol-6-yl)acetamide dihydrochloride 263.13 g/mol N–H···Cl Powder form Water-soluble

Preparation Methods

Chlorination and Thioacetamide Coupling

A patented method involves the reaction of 2-aminobenzophenone with tert-butyl hypochlorite (t-BuOCl) in methylene chloride at -70°C, followed by the addition of 2-methylthioacetamide. The hypochlorite agent facilitates electrophilic substitution at the ortho position relative to the amine, while the thioacetamide introduces the acetamide moiety. After stirring for two hours, triethylamine is added to neutralize HCl byproducts, and the mixture is warmed to room temperature. The crude product is purified via solvent extraction and recrystallization, yielding 44.7% of the target compound with a melting point of 198–200°C.

Key Reaction Parameters

ParameterValue
Temperature-70°C → room temperature
SolventMethylene chloride
BaseTriethylamine
Yield44.7%
Purity (Elemental Analysis)C 63.62%, H 4.29%, N 7.08%

Alternative Pathways Using Substituted Acetamide Derivatives

Phenythioacetamide Condensation

Modifying the acetamide side chain can enhance yield and regioselectivity. In one protocol, 2-amino-5-chlorobenzophenone reacts with 2-[(4-chlorophenyl)thio]acetamide under similar low-temperature conditions. The chlorine substituents on both the benzophenone and acetamide components reduce steric hindrance, improving coupling efficiency. This method achieves a 57% yield after recrystallization from a methylene chloride/diethyl ether/hexane mixture, with a melting point of 153–154°C.

Comparative Analysis of Substituent Effects

Substituent PositionYield (%)Melting Point (°C)
5-Chloro (benzophenone)57153–154
Unsubstituted44.7198–200

The higher yield in the chlorinated derivative underscores the role of electron-withdrawing groups in stabilizing reactive intermediates.

Optimization Strategies for Industrial Scalability

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Methylene chloride, with its low polarity and ability to dissolve both aromatic and acetamide reactants, is preferred for maintaining homogeneity at subzero temperatures. Triethylamine, a weak base, effectively scavenges HCl without promoting side reactions like N-alkylation.

Temperature Control

Maintaining a reaction temperature of -70°C during hypochlorite addition minimizes undesired polymerization or oxidation byproducts. Gradual warming to room temperature ensures controlled progression of the coupling reaction.

Analytical Validation of Synthetic Products

Elemental Analysis

Post-synthesis characterization includes elemental analysis to verify stoichiometry. For example, the unsubstituted acetamide derivative exhibits a carbon content of 63.62% against a calculated value of 63.55%, confirming high purity.

Challenges and Limitations

Low-Temperature Requirements

The necessity for cryogenic conditions (-70°C) complicates large-scale synthesis, necessitating specialized equipment and increasing energy costs.

Byproduct Formation

Competing reactions, such as over-chlorination or thioether oxidation, can reduce yields. Purification via repeated recrystallization mitigates this but adds operational steps .

Q & A

Q. What are the recommended synthetic routes for preparing 2-amino-N-(2-benzoylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A viable approach involves coupling 2-chloroacetamide derivatives with substituted aromatic amines under basic conditions. For example, analogous syntheses use K₂CO₃ as a weak base in acetonitrile, with reaction progress monitored via TLC . Optimize reaction time (e.g., 24 hours) and stoichiometry (1:1 molar ratio of reactants). Post-synthesis purification via column chromatography or recrystallization ensures high purity. Note: Air-sensitive intermediates may require Schlenk techniques .

Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals, particularly for aromatic protons and amide NH groups. Compare shifts with analogs (e.g., 2-amino-N-[3-(2-chlorobenzoyl)thiophenyl]acetamide ).
  • FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and NH₂/NH bending modes (~1550–1600 cm⁻¹). Discrepancies may indicate hydrogen bonding .
  • UV-Vis : Analyze π→π* transitions in the benzoyl group (λmax ~250–300 nm) to assess electronic conjugation .

Advanced Research Questions

Q. How can hydrogen bonding patterns and supramolecular aggregation in the crystal lattice be systematically analyzed?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. For example, in related acetamide derivatives, intramolecular N–H⋯O bonds form S(6) ring motifs, while intermolecular C–H⋯O interactions create 1D chains . Apply graph set analysis (Etter’s formalism) to classify hydrogen bond motifs (e.g., D, R₂²(8)) and predict packing behavior . Refinement software like SHELX or OLEX2 can model thermal parameters and validate bond geometries (e.g., C–C bond deviations <0.004 Å ).

Q. What computational methods are suitable for studying molecular interactions or docking of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., SARS-CoV-2 protease). Parameterize the ligand with GAFF force fields and solvation models (e.g., PBSA) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces for reactivity insights .

Q. How to resolve contradictions in crystallographic data between studies?

  • Methodological Answer : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen bond metrics (angles, distances) across datasets. For example, discrepancies in β angles (e.g., 91.23° vs. 90°) may arise from temperature-dependent packing . Validate with R-factor convergence (target <0.05) and check for overlooked symmetry elements using PLATON .

Safety and Handling

Q. What safety protocols are critical when handling 2-amino-N-(2-benzoylphenyl)acetamide in laboratory settings?

  • Methodological Answer : Refer to SDS guidelines :
  • Inhalation : Use fume hoods; if exposed, move to fresh air .
  • Skin Contact : Wash with soap/water; consult a physician for irritation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Key Notes

  • For synthesis, adapt protocols from structurally similar compounds (e.g., chloroacetamide derivatives ).
  • Computational models must account for substituent effects (e.g., benzoyl vs. thiophene rings ).

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